3-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide
Overview
Description
3-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C19H23ClN2O3S2 and its molecular weight is 427.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.0838626 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mechanochemical Synthesis of Sulfonyl-(Thio)ureas
Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide, in good to excellent yields. This method involves either stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates. The research demonstrates the versatility and efficiency of mechanochemical synthesis for preparing pharmaceutically relevant compounds (Tan, Štrukil, Mottillo, & Friščić, 2014).
Alzheimer’s Disease Drug Candidates
A series of N-substituted derivatives of a compound structurally similar to 3-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide was synthesized and evaluated as new drug candidates for Alzheimer’s disease. This research highlights the potential of such compounds in developing treatments for neurodegenerative diseases (Rehman et al., 2018).
Antibacterial and Antimycotic Properties
Compounds with the arylsubstituted halogen(thiocyanato)amide group containing 4-acetylphenyl fragments have been synthesized and tested for their antibacterial and antifungal activities. Such studies indicate the potential of sulfonamide and thiocyanato functional groups in contributing to antimicrobial properties, suggesting possible applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
Heavy Metal Ion Adsorption
Aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, synthesized through polycondensation, have been used for the removal of heavy metal ions from aqueous solutions. This research underscores the relevance of sulfonamide derivatives in environmental applications, particularly in the adsorption and removal of heavy metals from water sources (Ravikumar et al., 2011).
Molecular Docking Studies
Tetrazole derivatives structurally related to sulfonamide compounds have undergone molecular docking studies to understand their orientation and interaction within the active site of cyclooxygenase-2 enzyme. Such studies are crucial for the design and development of COX-2 inhibitors with potential applications in treating inflammation and pain (Al-Hourani et al., 2015).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(diethylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-3-22(4-2)27(24,25)18-11-7-16(8-12-18)21-19(23)13-14-26-17-9-5-15(20)6-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDUEJSEYQIOEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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